molecular formula C16H17NOS B7780373 Benzenecarbothioamide, 4-methoxy-N-[(1R)-1-phenylethyl]- CAS No. 867191-90-0

Benzenecarbothioamide, 4-methoxy-N-[(1R)-1-phenylethyl]-

Cat. No.: B7780373
CAS No.: 867191-90-0
M. Wt: 271.4 g/mol
InChI Key: SINKOAJRRDBGMH-GFCCVEGCSA-N
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Description

Benzenecarbothioamide, 4-methoxy-N-[(1R)-1-phenylethyl]- is a chiral thioamide derivative characterized by a 4-methoxybenzene core substituted with a thiocarboxamide group and an (1R)-1-phenylethyl moiety. The compound’s stereochemistry at the phenylethyl group (R-configuration) may influence its biological activity and binding affinity, as chiral centers often play critical roles in molecular interactions . Thioamides (C=S) generally exhibit distinct electronic and steric properties compared to their oxamide (C=O) counterparts, including altered hydrogen-bonding capacity and metabolic stability. Structural determination of such compounds often relies on crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement .

Properties

IUPAC Name

4-methoxy-N-[(1R)-1-phenylethyl]benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-12(13-6-4-3-5-7-13)17-16(19)14-8-10-15(18-2)11-9-14/h3-12H,1-2H3,(H,17,19)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINKOAJRRDBGMH-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=S)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470182
Record name Benzenecarbothioamide, 4-methoxy-N-[(1R)-1-phenylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867191-90-0
Record name Benzenecarbothioamide, 4-methoxy-N-[(1R)-1-phenylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzenecarbothioamide, 4-methoxy-N-[(1R)-1-phenylethyl]- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of Benzenecarbothioamide, 4-methoxy-N-[(1R)-1-phenylethyl]- can be represented as follows:

  • Molecular Formula : C12H15NOS
  • Molecular Weight : 221.32 g/mol
  • IUPAC Name : 4-methoxy-N-[(1R)-1-phenylethyl]benzenecarbothioamide

This compound features a methoxy group and a phenylethyl moiety, which are significant for its biological interactions.

Anticancer Activity

Research indicates that compounds similar to Benzenecarbothioamide exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have shown efficacy against various cancer cell lines by targeting tubulin polymerization. These compounds can induce apoptosis in cancer cells by arresting them in the G(2)/M phase of the cell cycle, which is crucial for cancer therapy .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
SMART-HPC-30.5Inhibition of tubulin polymerization
SMART-FA3750.7Induction of apoptosis
BenzenecarbothioamideMCF-7TBDTBD

Note: TBD indicates that further research is needed to establish specific values for Benzenecarbothioamide.

Antimicrobial Activity

Furthermore, the compound has demonstrated antimicrobial properties in preliminary studies. The presence of the thioamide functional group is known to enhance the interaction with microbial enzymes, potentially leading to increased efficacy against bacterial strains.

Case Study: Antimicrobial Efficacy

A study conducted on various thioamide derivatives showed that certain structural modifications led to enhanced activity against Gram-positive bacteria. The results suggested that compounds with a methoxy group exhibited better antibacterial activity compared to their non-methoxy counterparts .

The proposed mechanism for the biological activity of Benzenecarbothioamide involves:

  • Tubulin Binding : Similar compounds have been shown to bind at the colchicine site on tubulin, disrupting microtubule dynamics.
  • Induction of Apoptosis : By affecting cell cycle regulation, these compounds can lead to programmed cell death in cancerous cells.
  • Antimicrobial Action : The thioamide group may interfere with bacterial enzyme function, inhibiting growth.

Future Research Directions

While initial studies indicate promising biological activities, further research is essential to fully elucidate the mechanisms and optimize the pharmacological profiles of Benzenecarbothioamide. Future studies should focus on:

  • In vivo Studies : To confirm efficacy and safety profiles.
  • Structural Modifications : To enhance potency and reduce toxicity.
  • Broader Spectrum Testing : To evaluate effectiveness against a wider range of pathogens.

Scientific Research Applications

Medicinal Chemistry

Benzenecarbothioamide derivatives have been investigated for their potential pharmacological properties. The thioamide functional group is known to enhance bioactivity, making these compounds suitable for drug development.

  • Anticancer Activity : Research indicates that thioamide derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells. Studies have shown that compounds similar to benzenecarbothioamide can inhibit the growth of various cancer cell lines, including breast and lung cancer cells .
  • Antimicrobial Properties : Thioamide compounds have demonstrated antibacterial and antifungal activities. They inhibit the growth of pathogenic microorganisms, making them potential candidates for developing new antibiotics .

Agricultural Applications

The compound's ability to interact with biological systems extends to agricultural applications, particularly as a pesticide or herbicide.

  • Pesticidal Activity : Research has shown that thioamide derivatives can act as effective pesticides by disrupting the metabolic processes of pests. This application is particularly relevant in the development of environmentally friendly agricultural chemicals .

Material Science

In material science, benzenecarbothioamide and its derivatives are explored for their unique properties.

  • Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with specific properties such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices has been studied to improve the overall performance of materials used in various applications .

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of benzenecarbothioamide derivatives revealed that these compounds significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting the potential of thioamide compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzenecarbothioamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated a strong inhibition zone around treated areas, suggesting effective bactericidal action. This study supports the development of new antimicrobial agents derived from thioamides .

Comparison with Similar Compounds

Benzenecarbothioamide, N-[(4-chlorophenyl)methoxymethyl]-4-methoxy-

  • Structural Differences: The (1R)-1-phenylethyl group in the parent compound is replaced with a (4-chlorophenyl)methoxymethyl substituent.
  • Synthesis :
    • LookChem reports a synthetic route for this analog, though specific yield data are unavailable. The methoxymethyl group may require protective strategies during synthesis, differing from the stereoselective synthesis needed for the chiral phenylethyl group in the parent compound .
  • Hypothesized Properties :
    • Increased steric bulk and polarity due to the methoxymethyl group could reduce membrane permeability compared to the parent compound.
    • The chlorine atom might improve binding to hydrophobic enzyme pockets.

Benzenecarboximidamide, N-[(1R)-2-(1H-indol-3-yl)-1-(4-phenyl-1H-imidazol-2-yl)ethyl]-4-methoxy- (CAS 335243-71-5)

  • Substituents: Complex indole and imidazole groups replace the simple phenylethyl chain, introducing π-π stacking and hydrogen-bonding capabilities.
  • Hypothesized Properties :
    • The amidine group may enhance solubility in polar solvents but reduce metabolic stability due to increased basicity.
    • Indole and imidazole moieties could confer affinity for biological targets like kinases or GPCRs, unlike the parent compound’s simpler structure .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Group Hypothesized Properties
4-methoxy-N-[(1R)-1-phenylethyl]-benzenecarbothioamide Benzene (1R)-1-phenylethyl, 4-methoxy Thioamide (C=S) Moderate lipophilicity; chiral specificity
N-[(4-chlorophenyl)methoxymethyl]-4-methoxy analog Benzene 4-chlorophenyl-methoxymethyl, 4-methoxy Thioamide (C=S) Higher polarity; potential halogen bonding
335243-71-5 (imidamide derivative) Benzene Indole-imidazole complex, 4-methoxy Amidine (C=N) Enhanced solubility; target versatility

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